Tetraphosphorus

描述

White phosphorus is a colorless, white, or yellow waxy solid with a garlic-like odor. It does not occur naturally, but is manufactured from phosphate rocks. White phosphorus reacts rapidly with oxygen, easily catching fire at temperatures 10 to 15 degrees above room temperature. White phosphorus is used by the military in various types of ammunition, and to produce smoke for concealing troop movements and identifying targets. It is also used by industry to produce phosphoric acid and other chemicals for use in fertilizers, food additives, and cleaning compounds. Small amounts of white phosphorus were used in the past in pesticides and fireworks. Exposure to white phosphorus may come through working at a facility where white phosphorus is manufactured, breathing contaminated air near a facility that is using white phosphorus, eating contaminated fish or game birds or drinking or swimming in water that has been contaminated with white phosphorus, or touching soil contaminated with white phosphorus. Little information is available about the health effects that may be caused by white phosphorus. Most of what is known about the effects of breathing white phosphorus is from studies of workers. Most of what is known about the effects of eating white phosphorus is from reports of people eating rat poison or fireworks that contained it. Breathing white phosphorus for short periods may cause coughing and irritation of the throat and lungs. Breathing white phosphorus for long periods may cause a condition known as 'phossy jaw' which involves poor wound healing of the mouth and breakdown of the jaw bone. Eating or drinking small amounts of white phosphorus may cause liver, heart, or kidney damage, vomiting, stomach cramps, drowsiness, or death. The effects of chronic ingestion are unknown. Skin contact with burning white phosphorus may burn skin or cause liver, heart, and kidney damage. It is not known whether white phosphorus affects fertility or causes birth defects. There are no studies linking white phosphorus to cancer in humans or animals. (L2077)

A non-metal element that has the atomic symbol P, atomic number 15, and atomic weight 31. It is an essential element that takes part in a broad variety of biochemical reactions.

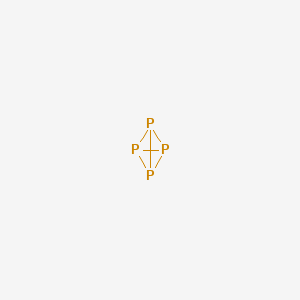

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P4/c1-2-3(1)4(1)2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZRRSYVTXPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P12P3P1P23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923991 | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.8950480 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow, soft, waxy solid with acrid fumes in air. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

536 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

1.82 | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.03 mmHg | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |

| Record name | Phosphorus, ion (P41+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus, mol.(P4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

111.4 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Discovery of Phosphorus by Hennig Brand: A Technical and Historical Account

Introduction

In 1669, the German alchemist Hennig Brand, in his relentless pursuit of the mythical Philosopher's Stone, inadvertently made a discovery that would become a cornerstone of modern chemistry.[1][2][3] While attempting to transmute base metals into gold through the distillation of human urine, he instead isolated a peculiar white, waxy substance that exhibited a captivating luminescence in the dark.[2][4][5] This serendipitous finding was the first discovery of a new element to be attributed to a specific individual and marked a significant step in the transition from alchemy to empirical chemistry.[4] Brand named the substance "phosphorus," derived from the Greek for "light-bearer," a testament to its remarkable chemiluminescent properties.[1][4][5] This document provides a detailed technical account of Brand's process, based on historical records, for an audience of researchers, scientists, and drug development professionals.

Quantitative Data Summary

Historical accounts of Brand's experiments provide some quantitative insights into the scale of his operations. These figures, while approximate, underscore the laborious nature of early chemical investigations.

| Parameter | Value | Source |

| Starting Material | Human Urine | [1][2] |

| Volume of Urine | ~1,200 - 1,500 gallons (approx. 4,500 - 5,700 liters) | [1][6] |

| Yield of Phosphorus | ~120 grams | [6][7] |

| Theoretical Yield (Modern Calculation) | 1 liter of adult human urine contains ~1.4g of phosphorus salts, yielding ~0.11g of pure white phosphorus. | [6] |

Experimental Protocol

The following protocol is a reconstruction of Hennig Brand's method for the isolation of phosphorus, based on historical descriptions. It is important to note that the alchemical practices of the 17th century lacked the precision and safety standards of modern chemistry.

Materials and Equipment:

-

Large vessels for collecting and storing urine

-

Furnace or other heat source capable of high temperatures

-

Retort (a type of distillation apparatus with a long, downward-bending neck)

-

Receiving vessel for condensation, likely filled with cold water

-

Sand

-

Charcoal

Methodology:

-

Collection and Fermentation of Urine: A substantial quantity of human urine, estimated to be between 1,200 and 1,500 gallons, was collected.[1][6] Some accounts suggest the urine was allowed to stand for days until it putrefied and emitted a pungent odor, a process believed by alchemists to enhance its properties.[6] However, later scientists found that fresh urine yielded similar amounts of phosphorus.[6]

-

Evaporation and Concentration: The collected urine was boiled to reduce its volume, resulting in a thick, syrup-like or tar-like substance.[1][2] This process would have concentrated the dissolved phosphates and other solids.

-

Distillation and Reduction:

-

The concentrated urine residue was heated in a retort until a red oil distilled from it. This oil was collected.[6]

-

The remaining black, spongy material was allowed to cool. This residue consisted of an upper part and a lower, salty part.[6]

-

The salty lower portion was discarded. The previously collected red oil was mixed back into the black, spongy upper material.[6]

-

This mixture was then combined with sand and charcoal.[1][2]

-

The final mixture was heated strongly in the retort for an extended period, reportedly for many hours.[1][6] The temperature was maintained at the highest level the furnace could achieve.[1][2]

-

-

Condensation and Collection:

-

As the mixture was heated, various substances vaporized. Initially, white fumes were observed, followed by an oil, and finally, a white vapor which was the elemental phosphorus.[1][6]

-

This phosphorus vapor was passed into a condenser, likely a vessel of cold water, where it solidified into a white, waxy substance.[4][6]

-

The collected phosphorus glowed with a pale-green light in the dark and was stored under water to prevent spontaneous combustion in air.[5][7][8]

-

Logical and Experimental Workflow

The following diagram illustrates the logical progression of Hennig Brand's experimental process, from the initial collection of raw materials to the final isolation of phosphorus.

References

- 1. Hennig Brandt and the Discovery of Phosphorus | Science History Institute [sciencehistory.org]

- 2. Discovery of Phosphorus | History & Creation | Study.com [study.com]

- 3. Phosphorus: Chronicles of the epistemology of a vital element - PMC [pmc.ncbi.nlm.nih.gov]

- 4. famousscientists.org [famousscientists.org]

- 5. independent.co.uk [independent.co.uk]

- 6. Hennig Brand - Wikipedia [en.wikipedia.org]

- 7. The medicinal history of phosphorus | Feature | RSC Education [edu.rsc.org]

- 8. fieldmuseum.org [fieldmuseum.org]

An In-depth Technical Guide to the Quantum Mechanical Models of Bonding in White Phosphorus

For Researchers, Scientists, and Drug Development Professionals

White phosphorus (P₄) is a metastable allotrope of phosphorus, notable for its high reactivity and unique tetrahedral geometry.[1][2] This guide delves into the quantum mechanical models that describe the intricate bonding within the P₄ molecule, providing a foundational understanding for researchers in chemistry and drug development who may encounter phosphorus-containing moieties. The severe bond angle strain in the tetrahedral structure, with P-P-P angles of just 60°, necessitates a departure from simple bonding theories and an embrace of more sophisticated quantum mechanical explanations.[3][4]

The Challenge of the P₄ Tetrahedron

The fundamental structure of white phosphorus is a tetrahedron with a phosphorus atom at each vertex.[5] This arrangement forces the P-P-P bond angles to be 60°, a significant deviation from the preferred angles for p-orbitals (90°) or sp³ hybrid orbitals (109.5°).[6] This deviation induces substantial ring strain, which is the primary reason for the high reactivity and thermodynamic instability of white phosphorus compared to other allotropes like red or black phosphorus.[4][7] To rationalize this strained structure, classical bonding theories are insufficient, and a quantum mechanical approach is essential.

Valence Bond Theory (VBT) and the Concept of Bent Bonds

A first approximation using Valence Bond Theory might suggest sp³ hybridization for each phosphorus atom, as each atom is bonded to three others.[4] However, the 60° bond angle is incompatible with the 109.5° angle of standard sp³ hybrids. To accommodate this strain, the concept of bent bonds (or "banana bonds") is invoked.

In this model, the hybrid orbitals involved in bonding do not point directly towards each other. Instead, the regions of maximum electron density are located outside the internuclear axes. This poor orbital overlap results in weaker bonds compared to typical sigma bonds, contributing to the molecule's instability.

Computational studies have explored the role of d-orbitals in the bonding of P₄. Unlike nitrogen, phosphorus is in the third period and has accessible 3d orbitals, which can participate in bonding.[7] Some calculations suggest a degree of d-orbital involvement, which allows for a more flexible hybridization scheme that can better accommodate the strained geometry. One study indicated that including d-functions in the basis set shifts the electronic hybridization from s¹⁹p³¹⁰ to s¹⁷⁷p³⁰⁸d⁰¹⁵, leading to a polarization of electron density into the P-P bonding regions and the center of the tetrahedron.

Molecular Orbital (MO) Theory

Molecular Orbital (MO) theory provides a more delocalized and often more accurate picture of bonding in molecules like P₄. In this model, the valence atomic orbitals (3s and 3p) of all four phosphorus atoms combine to form a set of molecular orbitals that extend over the entire molecule.[3]

The key features of the MO description of P₄ are:

-

Delocalized Bonding: The bonding electrons are not confined to individual P-P bonds but are spread across the tetrahedral framework.[3]

-

Frontier Molecular Orbitals (HOMO and LUMO): The reactivity of P₄ is largely dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Computational studies show that the HOMO has bonding character along four edges of the tetrahedron and antibonding character across the remaining two.[8] Conversely, the LUMO exhibits complementary character.[8] The energy and symmetry of these frontier orbitals make white phosphorus susceptible to both electrophilic and nucleophilic attack, as many reactions involve the insertion of atoms or groups into the P-P bonds.[1][9]

The diagram below illustrates the conceptual formation of molecular orbitals in P₄ and highlights the frontier orbitals that govern its chemical behavior.

References

- 1. White phosphorus - Wikipedia [en.wikipedia.org]

- 2. Phosphorus - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Phosphorus Allotropes: Forms, Comparison and Uses [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Phosphorus - Reactivity, Oxidation, Allotropes | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of White and Red Phosphorus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of two key allotropes of phosphorus: white phosphorus and red phosphorus. Understanding these properties is crucial for safe handling, chemical synthesis, and material science applications.

Structural and Bonding Differences

The distinct thermodynamic properties of white and red phosphorus originate from their fundamentally different atomic arrangements.

-

White Phosphorus (P₄): This allotrope exists as discrete tetrahedral molecules.[1][2] The four phosphorus atoms are situated at the corners of a regular tetrahedron, leading to significant ring strain due to the acute 60° bond angles.[3] This strained structure makes white phosphorus the less stable, more reactive, and more volatile of the two allotropes.[3] It is a translucent, waxy solid that may appear yellow due to photochemical conversion to red phosphorus.[2]

-

Red Phosphorus: In contrast, red phosphorus is a polymer.[3][4] Its structure consists of a network of linked P₄ tetrahedra, forming a more stable, amorphous, or crystalline solid.[4] This polymeric nature alleviates the bond strain found in white phosphorus, resulting in greater thermodynamic stability and reduced chemical reactivity.[3][4] It is a red powder that is non-toxic and not prone to spontaneous combustion in the air.

Comparative Thermodynamic Properties

By convention, white phosphorus is designated as the standard state for the element, meaning its standard enthalpy of formation is defined as zero.[2][5][6] This choice is based on its ease of purification and reproducibility for collecting reference data, despite it not being the most stable allotrope.[2][7] The thermodynamically most stable form under standard conditions is actually black phosphorus.[1][4]

The following table summarizes the key thermodynamic data for white and red phosphorus at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | White Phosphorus (α-form) | Red Phosphorus (amorphous) | Units |

| Standard Enthalpy of Formation (ΔH°f) | 0 (by definition)[2][5] | -17.6[1][4] | kJ/mol |

| Standard Molar Entropy (S°m) | 41.09[8] | 22.80[8] | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | 0 (by definition)[9] | -12.1 | kJ/mol |

| Heat Capacity (Cp) | 23.8 (as P) or 95.2 (as P₄) | 21.2 (as P) or 84.8 (as P₄) | J/(mol·K) |

Note: Gibbs Free Energy of Formation for red phosphorus is calculated using the formula ΔG°f = ΔH°f - TΔS°f, where ΔS°f is the entropy of formation (S°m,red - S°m,white). All values are for one mole of P atoms.

Thermodynamic Stability and Allotropic Transformation

The negative enthalpy of formation of red phosphorus (-17.6 kJ/mol) indicates that it is thermodynamically more stable than white phosphorus.[1][4] The conversion of white phosphorus to red phosphorus is an exothermic process, releasing energy. This transformation can be initiated by heat or exposure to light.[1]

The relative stability can be visualized through an energy level diagram.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic values presented are determined through precise calorimetric techniques. Bomb calorimetry is a principal method for measuring the heat of combustion, from which the standard enthalpy of formation can be derived using Hess's Law.

Methodology: Bomb Calorimetry for Enthalpy of Formation

-

Principle: A known mass of the phosphorus sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is meticulously measured to calculate the heat of combustion.

-

Apparatus: The primary instrument is a constant-volume bomb calorimeter. It consists of the sealed bomb, a water-filled container (calorimeter), a high-precision thermometer, and a stirrer.

-

Procedure:

-

Calibration: The heat capacity (Ccal) of the calorimeter system is first determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Sample Preparation: A pellet of known mass of the phosphorus allotrope is prepared and placed in the sample holder within the bomb. A fuse wire is attached, which will be used to ignite the sample.

-

Assembly and Combustion: The bomb is sealed, purged, and then filled with excess pure oxygen to approximately 30 atm. It is then submerged in the water bath. After reaching thermal equilibrium, the sample is ignited via an electrical current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The total heat released (q_total) is calculated using the formula q_total = Ccal * ΔT, where ΔT is the corrected temperature change. Corrections are made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation: The heat of combustion of the sample (ΔE_comb) is determined from the total heat released and the mass of the sample. This value, representing a constant volume process (ΔE), is then converted to the enthalpy of combustion (ΔH_comb) at constant pressure. Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (e.g., P₄O₁₀).

-

Conclusion

The thermodynamic properties of white and red phosphorus are dictated by their molecular structures. White phosphorus, with its strained P₄ tetrahedral molecules, is a metastable, high-energy allotrope used as the standard state by convention. Red phosphorus, a more stable polymeric form, has a negative enthalpy of formation, reflecting its lower energy state. The precise measurement of these properties, primarily through techniques like bomb calorimetry, is essential for the safe and effective application of phosphorus compounds in research, chemical manufacturing, and pharmaceutical development.

References

- 1. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]

- 2. White phosphorus - Wikipedia [en.wikipedia.org]

- 3. Phosphorus Allotropes: Forms, Comparison and Uses [allen.in]

- 4. Red phosphorus - Wikipedia [en.wikipedia.org]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Red phosphorus is formed by heating white phosphorus. Calculate the tempe.. [askfilo.com]

- 9. To which allotrope of phosphorus, Gibbs free energy of formation at 1atm and 25∘C is assigned a zero value? [infinitylearn.com]

Solubility Characteristics of Tetraphosphorus in Organic Solvents: A Technical Guide

This guide provides a detailed overview of the solubility of tetraphosphorus (P₄), commonly known as white phosphorus, in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document collates quantitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and illustrates the necessary workflow, emphasizing the critical safety procedures required when handling this hazardous material.

Introduction to this compound

This compound is the most common allotrope of elemental phosphorus and exists as a waxy, white to yellow solid comprised of tetrahedral P₄ molecules. It is a highly reactive, pyrophoric, and toxic substance that must be handled with extreme care.[1][2] Understanding its solubility is crucial for its use in organic synthesis, materials science, and other chemical applications, as the choice of solvent directly impacts reaction kinetics, product yields, and process safety. White phosphorus is notable for its solubility in non-polar solvents, a characteristic driven by its non-polar molecular structure.[3][4] Its solubility behavior often deviates significantly from ideal models due to high internal pressure.[5]

Quantitative Solubility Data

The solubility of white phosphorus varies significantly with the solvent and temperature. Carbon disulfide is an exceptionally good solvent for P₄, while alcohols and water show very low solubility.[3][4] The following table summarizes quantitative solubility data from various sources.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility ( g/100 mL of solvent) | Reference |

| Carbon Disulfide | -10 | 45.8 | [6] | |

| Carbon Disulfide | 0 | 434 | [6] | |

| Carbon Disulfide | 10 | 89.8 | 880 | [3][6] |

| Benzene | 0 | 1.51 | [6] | |

| Benzene | 15 | 2.7 | [3] | |

| Benzene | 20 | 3.2 | [6] | |

| Benzene | 40 | 5.75 | [6] | |

| Benzene | 80.1 | 10.03 | [6] | |

| Carbon Tetrachloride | 0 | 0.64 | [6] | |

| Carbon Tetrachloride | 20 | 1.27 | [6] | |

| Chloroform | 20 | 1.7 | [6] | |

| Diethyl Ether | 0 | 0.43 | [6] | |

| Diethyl Ether | 20 | 1.0 | [6] | |

| Diethyl Ether | 25 | 1.39 | [6] | |

| Heptane | 0 | 0.86 | [6] | |

| Heptane | 25 | 1.49 | [5] | |

| Heptane | 40 | 2.16 | [6] | |

| Acetone | 0 | 0.05 | [6] | |

| Acetone | 25 | 0.14 | [6] | |

| Ethanol | 18 | 0.31 | [6] | |

| Absolute Alcohol | Ambient | ~0.25 | [3] | |

| Water | 15 | 0.00033 | [3][7] |

Experimental Protocol for Solubility Determination

Measuring the solubility of white phosphorus is a hazardous undertaking that requires specialized equipment and strict adherence to safety protocols. The following procedure outlines a reliable method using an inert atmosphere and subsequent quantitative analysis.

3.1. Critical Safety Precautions

-

Extreme Hazard: White phosphorus is pyrophoric and will ignite spontaneously on contact with air.[1][8] It is highly toxic by ingestion, inhalation, and skin absorption, and can cause severe, slow-healing burns.[1][2][9]

-

Inert Atmosphere: All manipulations of solid white phosphorus must be performed in an inert atmosphere, such as a nitrogen or argon-filled glove box or by using Schlenk line techniques.[1][10]

-

Handling: Always handle white phosphorus under water or an inert solvent.[8] Use forceps for manipulation.[8] Never handle with bare hands.

-

Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, chemical-resistant gloves (consult manufacturer compatibility charts), and chemical splash goggles with a full faceshield.[1][2][11]

-

Emergency Preparedness: Keep a container of wet sand or a water extinguisher immediately available to smother fires.[1] An emergency eye wash and safety shower must be accessible.[8]

3.2. Apparatus and Materials

-

Nitrogen or Argon-filled glove box or a dual-manifold Schlenk line.[12]

-

Temperature-controlled shaker or constant temperature bath.

-

Schlenk flasks or sealed vials.

-

Gas-tight syringes and needles for liquid transfer.[10]

-

Syringe filters (0.45 µm, solvent-compatible).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

UV-Vis Spectrophotometer.

-

Reagents: White phosphorus, high-purity anhydrous organic solvent, reagents for phosphorus analysis (e.g., ammonium (B1175870) molybdate, ascorbic acid, sulfuric acid).[13]

3.3. Methodology

Step 1: Solvent Preparation The chosen organic solvent must be thoroughly degassed to remove dissolved oxygen, which could react with the P₄. This can be achieved by subjecting the solvent to several freeze-pump-thaw cycles under vacuum or by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.[10]

Step 2: Sample Preparation and Equilibration

-

Inside an inert atmosphere glove box, add an excess amount of solid white phosphorus to a pre-weighed Schlenk flask or vial. The excess solid ensures that the resulting solution will be saturated.

-

Record the mass of the flask with P₄.

-

Using a cannula or gas-tight syringe, transfer a precise volume of the degassed solvent into the flask.

-

Seal the flask tightly and place it in a temperature-controlled shaker or bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required to reach equilibrium should be determined empirically.[14]

Step 3: Sampling and Phase Separation

-

Once equilibrium is reached, cease agitation and allow the excess solid phosphorus to settle completely.

-

Maintaining the flask at the constant experimental temperature, carefully withdraw a known volume of the clear, supernatant (saturated) solution using a gas-tight syringe.

-

Immediately pass the solution through a syringe filter (0.45 µm) into a pre-weighed, sealed volumetric flask to remove any suspended microparticles.

-

Determine the mass of the saturated solution aliquot collected.

Step 4: Quantitative Analysis (Ascorbic Acid Method) The concentration of phosphorus in the aliquot is determined by converting the elemental phosphorus to orthophosphate, which can then be quantified colorimetrically.[13][15]

-

Digestion/Oxidation: The P₄ in the collected sample must be oxidized to orthophosphate (PO₄³⁻). This is a critical step and can be achieved by a controlled reaction with an oxidizing acid mixture (e.g., sulfuric acid and potassium persulfate) followed by heating.[15][16] This procedure must be performed in a fume hood with extreme caution.

-

Color Formation: After digestion and dilution with deionized water, a combined reagent containing ammonium molybdate, antimony potassium tartrate, and ascorbic acid is added.[13] In the acidic medium, orthophosphate reacts to form an antimony-phospho-molybdate complex, which is then reduced by ascorbic acid to produce an intensely blue-colored complex.[13]

-

Spectrophotometry: The absorbance of the blue solution is measured using a UV-Vis spectrophotometer at a wavelength of 880 nm.[15][16]

-

Calibration: A calibration curve is prepared using standard phosphate (B84403) solutions of known concentrations.[17] The concentration of phosphorus in the experimental sample is determined by comparing its absorbance to the standard curve.[13]

Step 5: Calculation of Solubility Using the determined mass of phosphorus in the aliquot and the mass of the solvent in that same aliquot (mass of solution - mass of phosphorus), the solubility can be calculated and expressed in grams of P₄ per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphorus - Sciencemadness Wiki [sciencemadness.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. TABLE 3-2, Physical and Chemical Properties of White Phosphorus - Toxicological Profile for White Phosphorus - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. moph.gov.lb [moph.gov.lb]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. research.uga.edu [research.uga.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. asdlib.org [asdlib.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ohiowea.org [ohiowea.org]

- 16. helda.helsinki.fi [helda.helsinki.fi]

- 17. dec.vermont.gov [dec.vermont.gov]

Theoretical calculations of the P4 cage structure and strain energy.

An In-Depth Technical Guide to the Theoretical Calculation of the P4 Cage Structure and Strain Energy

Introduction

White phosphorus (P4), the most common allotrope of elemental phosphorus, is a cornerstone of the global phosphorus-derived chemicals industry, serving as a precursor for everything from fertilizers to pharmaceuticals.[1][2] Its molecular structure is a simple yet remarkable tetrahedron, a geometry that forces the phosphorus-phosphorus bonds into highly acute 60° angles. This significant deviation from preferred bond angles for phosphorus results in a molecule with exceptionally high cage strain, rendering it highly reactive and kinetically unstable.[3] Understanding and quantifying the precise structural parameters and the inherent strain energy of the P4 cage is critical for predicting its reactivity and developing safe, efficient chemical transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern theoretical and computational methods used to analyze the P4 molecule. It details the computational protocols for determining its structure and strain energy, presents key quantitative data, and illustrates the logical workflows involved.

The Tetrahedral P4 Cage: Structure and Geometry

The P4 molecule adopts a tetrahedral (Td) symmetry, with a phosphorus atom at each of the four vertices. This arrangement necessitates P–P–P bond angles of exactly 60°, a value far smaller than the ideal 109.5° for sp³ hybridization or the ~90-100° angles typically preferred by trivalent phosphorus compounds. This geometric constraint is the primary source of the molecule's high reactivity. The P–P bond lengths have been determined by both experimental techniques and high-level quantum chemical calculations.

Data Presentation: Structural Parameters

The table below summarizes key structural data for the P4 molecule, providing a comparison between different determination methods.

| Parameter | Value | Method |

| P–P–P Bond Angle | 60.0° | Theoretical (by symmetry) |

| P–P Bond Length | 2.194 Å | Quantum Mechanical Calculation |

| P–P Bond Length | 2.21 Å | Electron Diffraction (at 470 K) |

| P–P Bond Length | 2.2228(5) Å | Raman Scattering |

Quantifying Instability: The Strain Energy of P4

Cage strain energy (CSE) is the measure of the excess internal energy a cyclic or polyhedral molecule possesses due to its constrained geometry compared to a hypothetical, strain-free reference compound. For P4, this energy is substantial and is the thermodynamic driving force behind its propensity to undergo reactions that lead to cage opening. Theoretical calculations provide the most reliable means of quantifying this energy.

Data Presentation: Calculated Strain Energy

The strain energy of P4 has been calculated using sophisticated computational methods. The value represents the energy released when the cage is broken into strain-free fragments in a theoretically balanced reaction.

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Computational Level of Theory |

| Cage Strain Energy | 74.1 | 17.7 | CCSD(T)/CBS//B3LYP/cc–pVTZ + ZPVE |

Theoretical Methodologies and Protocols

The determination of the P4 structure and its strain energy relies on a standardized workflow in computational chemistry. High-level ab initio and Density Functional Theory (DFT) calculations are employed to solve the electronic structure of the molecule, yielding precise energies and geometries.

Computational Workflow Overview

The process begins with defining the initial molecular structure and proceeds through optimization, verification, and final energy calculation. This workflow ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

Detailed Protocols

1. Geometry Optimization: The initial tetrahedral guess of the P4 structure is subjected to geometry optimization. This is an iterative algorithm where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total electronic energy of the molecule. This process continues until the forces and energy changes between steps are below a defined threshold, yielding the equilibrium geometry.

2. Frequency Calculation: Once an optimized structure is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions. The results serve two purposes:

-

Verification: For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a transition state rather than a stable molecule.

-

Thermochemistry: The calculation yields the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections (e.g., to enthalpy). The ZPVE is a crucial quantum mechanical correction that must be added to the electronic energy for accurate thermochemical calculations.[4]

3. Strain Energy Calculation via Homodesmotic Reactions: Directly calculating strain energy is challenging because a "strain-free" P4 molecule does not exist. To overcome this, a homodesmotic reaction is designed. This is a theoretical reaction where the number and type of all bonds, as well as the hybridization states of all atoms, are conserved between reactants and products.[5][6] This clever design ensures that errors in the computational method largely cancel out, leading to a more accurate reaction enthalpy, which by definition is the negative of the strain energy.[4][7]

A suitable homodesmotic reaction for P4 is:

P₄ (tetrahedral) + 4 PH₃ → 2 H₂P–PH–PH–PH₂ (hypothetical strain-free chain)

The strain energy is calculated as: Strain Energy = [Σ E(products)] - [Σ E(reactants)]

where E represents the ZPVE-corrected total energy of each species.

4. Levels of Theory: The accuracy of computational chemistry is dependent on the chosen "level of theory," which comprises the method and the basis set.

-

Methods: These are the approximations used to solve the Schrödinger equation.

-

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets (e.g., def2-TZVP, def2-QZVPP, aug-cc-pVTZ) provide more flexibility and yield more accurate results at a higher computational cost.[4][8] For high-accuracy strain energies, a common strategy is to optimize the geometry with a cost-effective method (like DFT) and then perform a final, more accurate energy calculation with a method like CCSD(T).

References

- 1. 2020 and Older Events | Chemistry | Brown University [chemistry.brown.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homodesmotic [ursula.chem.yale.edu]

- 6. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of Diphosphorus (P₂) from P₄ Thermolysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diphosphorus (B173284) (P₂), the diatomic allotrope of phosphorus, is a highly reactive molecule of significant interest in fundamental chemistry and as a potential synthon in organophosphorus chemistry. Unlike its stable isoelectronic counterpart, dinitrogen (N₂), P₂ is typically a transient species, readily generated via the thermal decomposition (thermolysis) of white phosphorus (P₄) at elevated temperatures. Spectroscopic analysis is paramount for the in-situ detection, characterization, and quantification of P₂. This technical guide provides a comprehensive overview of the generation of P₂ from P₄ thermolysis and its subsequent analysis using various spectroscopic techniques, including detailed experimental protocols, quantitative data, and logical workflow diagrams.

Generation of Diphosphorus (P₂) via P₄ Thermolysis

The thermal dissociation of the stable tetrahedral P₄ molecule into two molecules of diatomic P₂ is a cornerstone for gas-phase studies of this transient species. The process is energetically demanding due to the stability of the P₄ cage structure.

Reaction: P₄ (g) ⇌ 2 P₂ (g)

This equilibrium is driven towards the formation of P₂ at high temperatures and low pressures. Diphosphorus has been successfully generated by heating white phosphorus to temperatures around 1100 K (827 °C).[1]

Experimental Protocol: High-Temperature Flow Reactor for P₂ Generation

This protocol describes a typical setup for generating a continuous flow of P₂ gas for spectroscopic analysis, adapted from high-temperature pyrolysis gas-phase experiments.[1][2][3]

Objective: To thermally decompose solid white phosphorus (P₄) in a controlled environment to produce a stable stream of gaseous diphosphorus (P₂) for spectroscopic interrogation.

Materials & Equipment:

-

White phosphorus (P₄) (handle with extreme caution under inert atmosphere or water).

-

High-purity inert carrier gas (e.g., Argon, Helium).

-

Two-stage gas regulator and mass flow controllers (MFCs).

-

High-temperature tube furnace capable of reaching >900 °C.

-

Quartz or alumina (B75360) reactor tube (e.g., 1-meter length, 25-50 mm inner diameter).

-

Low-temperature sample holder/injector for P₄ introduction.

-

Pressure controller and vacuum pump for maintaining low pressure.

-

Spectroscopic interface (e.g., quartz windows for optical spectroscopy, molecular beam sampler for mass spectrometry).

-

Appropriate safety equipment (fume hood, blast shield, fire extinguisher for phosphorus fires).

Procedure:

-

System Assembly: Assemble the flow reactor system within a well-ventilated fume hood. The sample injector is placed at the inlet of the reactor tube, which is centered within the tube furnace. The outlet is connected via vacuum-tight fittings to the pressure controller, a cold trap (to condense unreacted phosphorus), and the vacuum pump. The spectroscopic instrument is interfaced at a port located downstream from the furnace.

-

Leak Check: Thoroughly leak-check the entire gas-flow system before introducing any reactants.

-

Inert Gas Purge: Purge the system with the inert carrier gas (e.g., Argon at 50-100 sccm) for at least 30 minutes to remove all oxygen and moisture.

-

Heating: Heat the tube furnace to the target pyrolysis temperature, typically 800-900 °C (1073-1173 K).

-

Pressure Control: Establish a stable, low-pressure environment within the reactor tube, typically in the range of 1-10 Torr, using the pressure controller and vacuum pump.

-

Sample Introduction: Gently heat the P₄ sample holder to sublimate the white phosphorus into the carrier gas stream. The P₄ vapor is then transported into the hot zone of the furnace.

-

Thermolysis: As the P₄/Ar gas mixture passes through the heated zone of the furnace, P₄ dissociates to form P₂.

-

Spectroscopic Measurement: The gas mixture, now containing P₂, Ar, and residual P₄, flows into the detection region for analysis by the chosen spectroscopic method.

-

Shutdown: Once the experiment is complete, stop the P₄ sublimation. Allow the system to cool down completely under the inert gas flow before venting.

Spectroscopic Characterization of P₂

The transient nature of P₂ necessitates sensitive, in-situ analytical techniques. Mass spectrometry, UV-Visible absorption, and Laser-Induced Fluorescence (LIF) are the primary methods employed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the presence of P₂ and to study the equilibrium between P₄ and P₂.[4][5]

Methodology:

-

Interface: The gas stream from the flow reactor is sampled using a molecular beam interface. This involves expanding the gas through a small orifice into a high-vacuum chamber, which "freezes" the composition of the gas and forms a collimated beam of molecules.

-

Ionization: The molecular beam is crossed with an electron beam (Electron Ionization, EI) or a high-energy photon beam. EI is common, but care must be taken as P₄ can fragment to P₂⁺.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight). P₂⁺ will appear at m/z ≈ 62, while P₄⁺ will be at m/z ≈ 124.

-

Data Analysis: The relative intensities of the P₂⁺ and P₄⁺ signals can be used to study the efficiency of the thermolysis process under different conditions of temperature and pressure.

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectroscopy probes the electronic transitions of the P₂ molecule. The spectrum of P₂ is complex, with numerous transitions observed, particularly in the vacuum and far-UV regions.[6][7]

Methodology:

-

Setup: A collimated beam of light from a broadband source (e.g., deuterium (B1214612) lamp for UV, tungsten-halogen for visible) is passed through the gas stream containing P₂.

-

Detection: The transmitted light is focused into a monochromator and detected by a photomultiplier tube (PMT) or CCD detector.

-

Analysis: The absorption spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) correspond to electronic transitions from the ground state to various excited states.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is an extremely sensitive and selective technique for detecting low concentrations of transient species like P₂.[8][9][10] It is a zero-background technique, offering a superior signal-to-noise ratio compared to absorption spectroscopy.[10]

Methodology:

-

Excitation: A tunable laser (e.g., a dye laser pumped by a Nd:YAG laser) is tuned to a wavelength corresponding to a specific electronic transition of P₂ (e.g., from the ground state to an excited electronic state).

-

Fluorescence: After absorbing a photon, the excited P₂ molecule will relax by emitting a photon (fluorescing) at a longer wavelength. This emission is isotropic.[8]

-

Detection: The fluorescence is collected at a 90° angle to the laser beam path to minimize scattered laser light. The collected light is passed through a filter or monochromator to select the fluorescence wavelength and is detected by a PMT.

-

Excitation Spectrum: An LIF excitation spectrum is generated by scanning the laser wavelength while monitoring the total fluorescence intensity. The resulting spectrum resembles an absorption spectrum but with much higher sensitivity.

-

Dispersed Fluorescence Spectrum: Alternatively, the laser can be fixed at a specific excitation wavelength, and the resulting fluorescence can be dispersed by a monochromator to analyze the vibrational structure of the ground electronic state.

Quantitative Data

The following tables summarize key molecular and spectroscopic data for diphosphorus.

Table 1: Fundamental Molecular Properties of Diphosphorus (P₂) in its Ground State (X¹Σg⁺)

| Property | Value | Reference(s) |

| Molar Mass | 61.948 g·mol⁻¹ | [1] |

| Bond Dissociation Energy | 490 kJ·mol⁻¹ (117 kcal·mol⁻¹) | [1] |

| Bond Distance (rₑ) | 1.8934 Å | [1] |

| Vibrational Frequency (ωₑ) | 780.77 cm⁻¹ | [6] |

| Ionization Potential | 10.567 ± 0.002 eV | [6] |

Table 2: Selected Electronic States and Spectroscopic Constants of Diphosphorus (P₂) and its Cation (P₂⁺)

| Species | State | Term Symbol | Energy (Tₑ) (cm⁻¹) | Reference(s) |

| P₂ | Ground State | X¹Σg⁺ | 0 | |

| P₂ | Triplet State | a³Σu⁺ | 18,687 | [6] |

| P₂ | Triplet State | b³Πg | 28,129 | [6] |

| P₂ | Triplet State | c³Πu | 46,965 | [6] |

| P₂⁺ | Ground State | X²Πu | 85,229 (Ionization Limit) | [6] |

| P₂⁺ | Excited State | A²Σg⁺ | 87,179 (Ionization Limit) | [6] |

Visualizations: Workflows and Energy Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and the electronic structure of P₂.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Laser-induced fluorescence - Wikipedia [en.wikipedia.org]

- 8. edinst.com [edinst.com]

- 9. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]

- 10. vpscience.org [vpscience.org]

The Ethereal Glow: An In-depth Technical Guide to the Early Research of White Phosphorus Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early research on the chemiluminescence of white phosphorus, a phenomenon that captivated the first chemists and laid foundational questions for centuries of inquiry into light-emitting chemical reactions. This document provides a detailed exploration of the initial discovery, the pioneering experimental protocols, and the nascent theoretical frameworks that sought to explain this "cold fire."

Discovery and Initial Observations

The story of white phosphorus's chemiluminescence begins in 1669 with the Hamburg alchemist Hennig Brand.[1][2] In his quest for the philosopher's stone, Brand stumbled upon a waxy, white substance that glowed in the dark.[1][2] He named it "phosphorus," Greek for "light-bearer," a testament to its most striking property.[1] Brand's discovery, initially shrouded in alchemical secrecy, eventually came to the attention of the wider scientific community, most notably the English natural philosopher Robert Boyle.[1]

Boyle, a proponent of rigorous experimentation, conducted extensive investigations into this new substance, which he termed the "Aerial Noctiluca" (night light in the air) and later the "Icy Noctiluca."[1] His work, though qualitative by modern standards, systematically documented the key characteristics of phosphorus chemiluminescence.

Key Early Observations:

-

Requirement for Air: Boyle was the first to systematically demonstrate that the glow of white phosphorus was dependent on the presence of air.[1] This was a crucial observation that linked the phenomenon to the process of combustion.

-

"Cold Fire": The light was produced without any perceptible heat, a stark contrast to the familiar flames of combustion. Brand himself referred to it as "cold fire."[1]

-

Influence of Physical Conditions: Boyle noted that factors such as the surface area of the phosphorus and the agitation of the surrounding air could influence the intensity of the glow.

Experimental Protocols

The early methods for producing and experimenting with white phosphorus were rudimentary and often hazardous. The following protocols are reconstructed from historical accounts of the work of Hennig Brand and Robert Boyle.

Synthesis of White Phosphorus from Urine

This protocol, pioneered by Brand and later refined by Boyle, was the sole method for producing phosphorus for nearly a century.

Objective: To isolate the "phosphoric" substance from human urine.

Materials:

-

Large quantities of human urine (Brand reportedly used over 1,500 gallons)

-

Sand

-

Charcoal

-

A retort (a glass vessel with a long, downward-bending neck)

-

A receiving vessel filled with water

-

A furnace capable of high temperatures

Methodology:

-

Concentration: A large volume of urine was allowed to putrefy for several days, after which it was boiled down to a thick, syrupy consistency.

-

Reduction: The resulting paste was mixed with sand and charcoal.

-

Distillation: The mixture was heated strongly in a retort. The high temperature, facilitated by the carbon from the charcoal, reduced the phosphates present in the urine.

-

Collection: The elemental phosphorus vaporized and was distilled over into a receiving vessel, where it condensed under water as a white, waxy solid. The underwater collection was crucial to prevent its spontaneous ignition in air.

Observation of Chemiluminescence

Boyle's experiments were designed to understand the nature of the light emitted by phosphorus.

Objective: To characterize the conditions under which white phosphorus emits light.

Materials:

-

A sample of white phosphorus

-

A glass vial with a stopper

-

An air pump (as developed by Boyle and Robert Hooke)

Methodology:

-

A small piece of white phosphorus was placed in a glass vial.

-

The vial was stoppered to observe the glow in a contained environment.

-

The effect of agitating the vial, and thus the air inside, on the brightness of the glow was noted.

-

Using his vacuum pump, Boyle could remove the air from the vial containing the phosphorus and observe that the glow ceased in a vacuum.

-

Re-admitting air into the vial would cause the glow to reappear.

Quantitative Data

A comprehensive search of historical records reveals a significant lack of quantitative data from these early investigations. The scientific methodology of the 17th century was predominantly observational and descriptive. Measurements of light intensity, reaction rates, and the precise influence of variables like pressure and temperature were not systematically recorded in a manner that would allow for the creation of structured data tables as is standard in modern scientific research. The focus of early researchers was on the qualitative nature of the phenomenon.

Early Theoretical Frameworks: The Phlogiston Theory

The prevailing scientific theory of combustion during the time of Brand and Boyle was the phlogiston theory. This theory posited the existence of a fire-like element called "phlogiston" that was contained within combustible substances and released during burning.

Within this framework, the chemiluminescence of white phosphorus was explained as a slow release of phlogiston. The "cold" nature of the light was attributed to the gentle and gradual escape of this phlogiston into the air, without the violent agitation associated with hot flames.

It is important to note that the phlogiston theory was later superseded by Antoine Lavoisier's theory of oxidation in the late 18th century. Lavoisier correctly identified the role of oxygen in combustion and demonstrated that phosphorus gains weight when it burns, contradicting the idea of a loss of phlogiston.

Conclusion

The early research into the chemiluminescence of white phosphorus, spearheaded by the serendipitous discovery by Hennig Brand and the systematic, albeit qualitative, investigations of Robert Boyle, marks a pivotal moment in the history of chemistry. While devoid of the quantitative rigor expected today, these foundational studies correctly identified the crucial role of air in the phenomenon and sparked a scientific curiosity that would eventually lead to a deeper understanding of chemical reactions that produce light. The theoretical explanations of the era, rooted in the phlogiston theory, though now defunct, provide valuable insight into the scientific reasoning of the 17th and 18th centuries. This early work laid the groundwork for the eventual unraveling of the true mechanism of oxidation and the development of the modern science of chemiluminescence.

References

A Technical Guide to the Natural Occurrence and Mineral Sources of Phosphorus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of phosphorus and its primary mineral sources. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this essential element's origins and characteristics.

Natural Occurrence of Phosphorus

Due to its high reactivity, phosphorus is not found in its elemental form in nature.[1] It is the eleventh most abundant element in the Earth's crust, with an average concentration of about 0.1% by weight.[2] Phosphorus is widely distributed in various minerals, almost exclusively as orthophosphate (PO₄³⁻).[2] The primary reservoir of phosphorus is the lithosphere, with phosphate-bearing rocks being the main source.[1][3] The phosphorus cycle is one of the slowest biogeochemical cycles because it lacks a significant atmospheric component.[1][4] The main processes in its cycle include the tectonic uplift and weathering of phosphate (B84403) rocks, erosion and leaching into soils and water systems, uptake by organisms, and eventual deposition in oceanic sediments.[1][4]

Major Mineral Sources of Phosphorus

Over 200 different phosphate minerals are known, but the most commercially significant are those belonging to the apatite group.[5] Phosphate rock is the term for ores containing these minerals. These deposits are broadly categorized into sedimentary and igneous formations, with sedimentary deposits accounting for approximately 90% of the world's phosphate resources.[6][7]

Apatite Group

The apatite group of minerals are the most common source of phosphorus. The general chemical formula for apatite is Ca₅(PO₄)₃(F,Cl,OH). The three most common end-members of the apatite series are:

-

Fluorapatite (Ca₅(PO₄)₃F)

-

Chlorapatite (Ca₅(PO₄)₃Cl)

-

Hydroxyapatite (Ca₅(PO₄)₃(OH))

Fluorapatite is the most prevalent variety found in phosphate rock deposits.

Other Phosphate Minerals

While less common as primary ores, other phosphate minerals are of scientific interest. These include:

-

Wavellite (Al₃(PO₄)₂(OH)₃·5H₂O)

-

Vivianite (Fe₃(PO₄)₂·8H₂O)

-

Monazite ((Ce,La,Y,Th)PO₄) - also a significant source of rare-earth elements.

-

Xenotime (YPO₄)

-

Turquoise (CuAl₆(PO₄)₄(OH)₈·4H₂O)

-

Pyromorphite (Pb₅(PO₄)₃Cl)

Quantitative Data on Phosphorus Content

The phosphorus content in minerals and rocks is typically expressed as the percentage of phosphorus pentoxide (P₂O₅). The following tables summarize the P₂O₅ content in major phosphate minerals and compare the typical P₂O₅ content of igneous and sedimentary phosphate rock deposits.

Table 1: P₂O₅ Content of Major Phosphate Minerals

| Mineral | Chemical Formula | Theoretical P₂O₅ Content (%) |

| Fluorapatite | Ca₅(PO₄)₃F | 42.2 |

| Chlorapatite | Ca₅(PO₄)₃Cl | 41.0 |

| Hydroxyapatite | Ca₅(PO₄)₃(OH) | 41.4 |

| Vivianite | Fe₃(PO₄)₂·8H₂O | 28.3 |

| Wavellite | Al₃(PO₄)₂(OH)₃·5H₂O | 34.5 |

Table 2: Comparison of P₂O₅ Content in Igneous and Sedimentary Phosphate Rock Deposits

| Deposit Type | Typical Ore Grade (% P₂O₅) | Beneficiated Concentrate (% P₂O₅) |

| Igneous | 5 - 15[6] | 31 - 41[6] |

| Sedimentary | 10 - 35[6] | ~30[6] |

Experimental Protocols for Mineral Analysis

The characterization and quantification of phosphorus in mineral sources rely on several analytical techniques. Detailed methodologies for key experiments are provided below.

X-Ray Diffraction (XRD) for Quantitative Phase Analysis

X-Ray Diffraction is a primary method for identifying and quantifying the crystalline phases in a phosphate rock sample. The Rietveld refinement method is a powerful tool for quantitative analysis.

Methodology:

-

Sample Preparation: The phosphate rock sample is finely ground to a powder (e.g., using a ball mill for 3 minutes at 20 Hz) to ensure random crystal orientation.[8][9]

-

Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation (λ = 1.541874 Å).[8][9] Data is collected over a 2θ range of at least 3-80°.[10]

-

Data Collection: The powdered sample is placed in a sample holder and rotated during analysis to minimize preferred orientation effects.[8][9][10] Data is collected for a sufficient time to obtain good counting statistics (e.g., 10 minutes).[8][9]

-

Qualitative Analysis: The resulting diffraction pattern is compared to a database of known mineral phases (e.g., the Crystallography Open Database - COD) to identify the minerals present.[8][9]

-

Quantitative Analysis (Rietveld Refinement): Software such as MAUD is used to perform a Rietveld refinement.[8][9] This involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data. The refinement process adjusts various parameters, including the scale factor for each phase, which is proportional to its weight fraction in the mixture.[11]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis

ICP-MS is used to determine the elemental composition of phosphate rocks, including trace elements, with high sensitivity.

Methodology:

-

Sample Digestion: A representative sample of the phosphate rock (e.g., 0.1 g of finely ground powder) is digested to bring the elements into solution.[12] A common method involves fusion with a flux (e.g., lithium metaborate/tetraborate) at high temperatures (e.g., 1025°C), followed by dissolution of the fused bead in dilute acid.[12] Alternatively, a mixed acid digestion using acids such as HF, HNO₃, HCl, and H₂SO₄ can be employed.[13]

-

Standard Preparation: A series of calibration standards are prepared from certified stock solutions, matching the acid matrix of the digested samples.[14] A blank solution (matrix without the analyte) and quality control (QC) standards are also prepared.[14]

-

Instrumental Analysis: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

-

Quantification: The concentration of each element is determined by comparing the intensity of its signal in the sample to the calibration curve generated from the standards.[15] Internal standards can be used to correct for matrix effects and instrumental drift.[13]

-

Quality Assurance/Quality Control (QA/QC): Blanks, duplicates, and certified reference materials are analyzed alongside the samples to ensure the accuracy and precision of the results.[12] Precision is typically expected to be within ±10% for geochemical analyses.[12]

Electron Probe Microanalysis (EPMA) for in-situ Apatite Analysis

EPMA is a non-destructive technique used to determine the chemical composition of small, specific areas of a sample, such as individual apatite crystals. It is particularly useful for analyzing halogens (F and Cl) in apatite.

Methodology:

-

Sample Preparation: A polished thin section or an epoxy mount of the apatite-containing rock is prepared. The surface must be flat and conductive, often achieved by carbon coating.

-

Instrumental Conditions:

-

Analysis: A focused beam of electrons is directed at the point of interest on the apatite crystal. The interaction of the electron beam with the sample generates characteristic X-rays for each element present. These X-rays are detected and their intensities are measured.

-

Standardization: The measured X-ray intensities from the sample are compared to those obtained from well-characterized standards of known composition (e.g., Durango apatite for F, Ca, and P; tugtupite for Cl).[16]

-

Data Correction: The raw X-ray intensities are corrected for various matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.

-

Considerations for Halogen Analysis: The analysis of fluorine and chlorine can be challenging due to their mobility under the electron beam. It is recommended to analyze these elements first and to use specific crystal orientations (c-axis perpendicular to the electron beam) to minimize migration.[18][19]

Visualizations of Phosphorus-Related Pathways and Cycles

The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and workflows related to phosphorus.

References

- 1. Phosphorus cycle - Wikipedia [en.wikipedia.org]

- 2. weppi.gtk.fi [weppi.gtk.fi]

- 3. microbenotes.com [microbenotes.com]

- 4. Khan Academy [khanacademy.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. firstphosphate.com [firstphosphate.com]

- 8. icpms.labrulez.com [icpms.labrulez.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fibers.unimore.it [fibers.unimore.it]

- 11. saimm.co.za [saimm.co.za]

- 12. rrp.nipne.ro [rrp.nipne.ro]

- 13. Determination of Rare Earth Elements in Phosphate Ores by Inductively Coupled Plasma-Mass Spectrometry with Mixed Acid Dissolution [ykcs.ac.cn]

- 14. Procedures to make ICP-MS Standard Solution | Environmental Measurements Facility [sdssemf.stanford.edu]

- 15. ime.fraunhofer.de [ime.fraunhofer.de]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. researchgate.net [researchgate.net]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Industrial Carbothermal Production of White Phosphorus

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial carbothermal production of white phosphorus (P₄) from phosphate (B84403) rock. It includes key data on raw materials, operating conditions, and product specifications, presented in structured tables for clarity. Detailed experimental protocols for the core processes are outlined, along with safety procedures for handling the final product. Visual diagrams generated using Graphviz are included to illustrate the process workflow and chemical relationships.

Introduction

The carbothermal reduction of phosphate rock is the primary industrial method for producing elemental white phosphorus.[1] This process is highly energy-intensive, requiring high temperatures in an electric arc furnace to reduce phosphate minerals in the presence of a reducing agent (coke) and a flux (silica).[2] White phosphorus is a critical precursor for the synthesis of numerous phosphorus-containing compounds used in pharmaceuticals, agriculture, and the chemical industry.[1][3]

The overall chemical reaction can be summarized as follows, using fluorapatite (B74983) as a representative phosphate mineral:

2 Ca₅(PO₄)₃F + 15 C + 9 SiO₂ → 3 P₂(g) + 9 CaSiO₃(l) + CaF₂(l) + 15 CO(g)[1]

At the high temperatures of the furnace, phosphorus is liberated as a P₂ gas, which then dimerizes to the tetrahedral P₄ molecule upon cooling.[1]

Data Presentation

Raw Material Specifications

Successful and efficient production of white phosphorus is highly dependent on the quality of the raw materials. The typical compositions of phosphate rock, coke (reducing agent), and silica (B1680970) (flux) are presented below.

Table 1: Typical Composition of Phosphate Rock for White Phosphorus Production

| Component | Weight Percentage (%) |

| P₂O₅ | 28 - 35 |

| CaO | 48 - 57 |

| SiO₂ | 3 - 20 |

| Fe₂O₃ | < 4 |

| Al₂O₃ | < 4 |

| F | 3 - 4 |

| CO₂ | < 5 |

Table 2: Typical Specifications for Coke and Silica

| Material | Component | Specification |

| Coke | Fixed Carbon | > 85% |

| Ash | < 15% | |

| Volatile Matter | < 2% | |

| Sulfur | < 1% | |

| Silica (Quartzite) | SiO₂ | > 95% |

| Al₂O₃ | < 2% | |

| Fe₂O₃ | < 1% |

Electric Arc Furnace Operating Parameters

The heart of the process is the submerged electric arc furnace, where the carbothermal reduction takes place.

Table 3: Typical Operating Conditions for an Electric Arc Furnace in Phosphorus Production

| Parameter | Value |

| Temperature | 1400 - 1500 °C |

| Electrode Type | Söderberg or pre-baked carbon electrodes |

| Energy Consumption | 12 - 15 MWh / tonne of P₄ |

| Furnace Atmosphere | Reducing (CO) |

| Slag Basicity (CaO/SiO₂) | 0.8 - 1.2 |

Product and Byproduct Specifications

The process yields elemental white phosphorus and two primary byproducts: ferrophosphorus (B3285494) and calcium silicate (B1173343) slag.

Table 4: Typical Composition of Products and Byproducts

| Product/Byproduct | Component | Weight Percentage (%) |

| White Phosphorus (P₄) | P₄ | > 99.9% |

| Ferrophosphorus | P | 18 - 25 |

| Fe | 70 - 80 | |

| Si | < 2 | |

| C | < 0.5 | |

| Calcium Silicate Slag | CaO | 40 - 50 |

| SiO₂ | 35 - 45 | |

| Al₂O₃ | 5 - 10 | |

| P₂O₅ | 1 - 2 | |

| F | 2 - 4 |

Experimental Protocols

Raw Material Preparation and Charging

-

Phosphate Rock Preparation: The phosphate rock is first crushed and ground to a suitable particle size.[4] It is then often pelletized with fine coke and a binder to ensure good gas permeability and mechanical strength within the furnace.[4]

-

Coke and Silica Sizing: Coke and silica are crushed and screened to a specific size range to optimize reactivity and bed porosity.

-

Furnace Charging: The prepared phosphate rock pellets, sized coke, and silica are continuously fed into the electric arc furnace through charge chutes.[5] The feed materials are proportioned to maintain the desired slag chemistry and provide a sufficient excess of carbon for the reduction reactions.

Electric Arc Furnace Operation

-

Furnace Start-up: The furnace is preheated, and an initial charge is added. The carbon electrodes are lowered to strike an arc with the charge, initiating the melting process.

-

Smelting: A high electric current is passed through the electrodes, generating intense heat that melts the charge and drives the endothermic reduction of the phosphate rock.[5] The electrodes are kept submerged in the molten charge.

-

Tapping of Byproducts:

-

Ferrophosphorus: The dense, molten ferrophosphorus settles at the bottom of the furnace and is tapped off intermittently through a dedicated taphole.[6][7]

-

Calcium Silicate Slag: The molten slag floats on top of the ferrophosphorus and is tapped off continuously or semi-continuously through a separate, higher-level taphole.[7]

-

Phosphorus Vapor Condensation and Collection

-

Gas Off-take and Dust Removal: The hot furnace off-gases, consisting primarily of phosphorus vapor (P₄) and carbon monoxide (CO), exit the furnace at a high temperature.[8] These gases pass through an electrostatic precipitator to remove entrained dust particles.[4]

-

Condensation: The cleaned gas stream is then directed to a series of water-spray condensers.[4] The gas is cooled to below the dew point of phosphorus (approximately 280 °C), causing the phosphorus vapor to condense into a liquid.

-

Collection: The liquid white phosphorus is collected under a layer of warm water (to prevent solidification and ignition) in a sump.[8] The non-condensable carbon monoxide gas is drawn off and can be used as a fuel source elsewhere in the plant.[9]

White Phosphorus Purification and Storage

-

Purification: The collected liquid phosphorus may undergo further purification steps to remove any remaining impurities.

-

Storage: Purified white phosphorus is stored and transported as a solid under a layer of water or as a molten liquid under an inert gas atmosphere to prevent contact with air, which would cause it to spontaneously ignite.[1]

Visualizations

References

- 1. White phosphorus - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. Perfecting the phosphorus process – MIT Department of Chemistry [chemistry.mit.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. confer.cz [confer.cz]

- 6. Ferrophosphorus - Wikipedia [en.wikipedia.org]

- 7. sindametal.com [sindametal.com]

- 8. quora.com [quora.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Notes and Protocols for the Transition Metal-Catalyzed Functionalization of White Phosphorus

For Researchers, Scientists, and Drug Development Professionals

Introduction

White phosphorus (P4), the most accessible allotrope of elemental phosphorus, represents a fundamental feedstock for the synthesis of a vast array of organophosphorus compounds. These compounds are integral to various sectors, including pharmaceuticals, agrochemicals, and materials science. Traditional methods for the functionalization of white phosphorus often rely on harsh reagents and multi-step processes, such as initial chlorination to phosphorus trichloride (B1173362) (PCl3). Modern transition metal catalysis offers a more direct, efficient, and sustainable approach to activate the P4 tetrahedron and forge new phosphorus-element bonds.[1][2] This document provides detailed application notes and experimental protocols for two distinct and powerful methods for the functionalization of white phosphorus: photocatalytic arylation and iron-catalyzed hydrophosphination.

I. Photocatalytic Arylation of White Phosphorus